

Molecular weight and formula of 4-Bromo-1-methyl-1H-indazole

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Compound of Interest

Compound Name: 4-Bromo-1-methyl-1H-indazole

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An In-depth Technical Guide to 4-Bromo-1-methyl-1H-indazole

Abstract

This technical guide provides a comprehensive overview of **4-Bromo-1-methyl-1H-indazole**, a key heterocyclic building block in modern medicinal chemistry and material science. The document details its fundamental physicochemical properties, provides validated protocols for its synthesis and characterization, and explores its applications, particularly in the realm of drug discovery. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this versatile compound. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.

Introduction

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.^{[1][2][3]} Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, allows for diverse functionalization and interaction with a wide range of biological targets. The specific compound, **4-Bromo-1-methyl-1H-indazole**, has emerged as a critical intermediate. The presence of a bromine atom at the 4-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the methyl group at the 1-position stabilizes a specific tautomeric form, ensuring regiochemical

control in subsequent synthetic steps. This guide aims to consolidate the essential technical information required to effectively utilize this compound in a research and development setting.

Core Properties of 4-Bromo-1-methyl-1H-indazole

A thorough understanding of the fundamental properties of a chemical compound is paramount for its successful application. This section outlines the key physicochemical characteristics of **4-Bromo-1-methyl-1H-indazole**.

Molecular Structure and Formula

The structural integrity of a molecule dictates its reactivity and physical properties. The molecular formula and weight are foundational data points for all stoichiometric calculations.

Diagram 1: Molecular Structure of **4-Bromo-1-methyl-1H-indazole**

A 2D representation of the **4-Bromo-1-methyl-1H-indazole** structure.

Physicochemical Data Summary

Quantitative data are summarized in the table below for quick reference and comparison. These values are critical for experimental design, including reaction setup, purification, and storage.

Property	Value	Source
CAS Number	365427-30-1	[4]
Molecular Formula	C ₈ H ₇ BrN ₂	[5][6]
Molecular Weight	211.06 g/mol	[4][5]
Appearance	Solid	[4]
Purity	Typically ≥97%	[4]
Storage Temperature	Refrigerator (2-8°C)	[4][7]

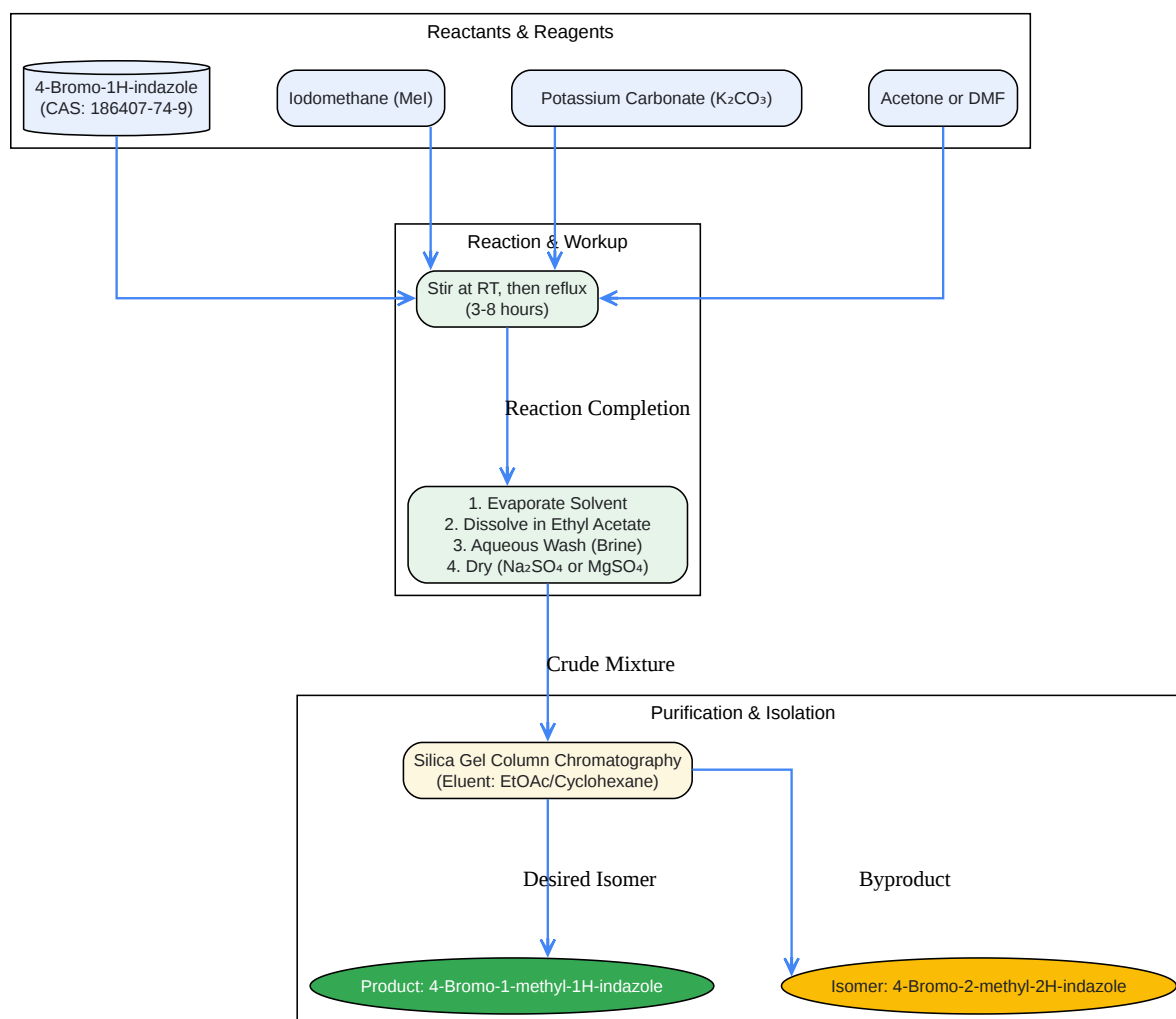
Synthesis and Purification

The reliable synthesis of **4-Bromo-1-methyl-1H-indazole** is crucial for its availability in research. The most common and field-proven method involves the N-methylation of 4-Bromo-1H-indazole.

Synthetic Pathway Overview

The methylation of 4-Bromo-1H-indazole using an electrophilic methyl source like iodomethane (methyl iodide) in the presence of a base is a standard and efficient procedure.^[5] The primary challenge in this synthesis is the potential for methylation at either the N1 or N2 position of the indazole ring, leading to the formation of two constitutional isomers. The choice of base and solvent system is critical to control the regioselectivity of this reaction. Potassium carbonate is a commonly used base that favors the desired N1-alkylation.

Diagram 2: Synthesis Workflow



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A flowchart of the synthesis and purification process.

Detailed Experimental Protocol

This protocol is a validated method for the synthesis of **4-Bromo-1-methyl-1H-indazole**.

Materials:

- 4-Bromo-1H-indazole (1.0 eq.)
- Potassium carbonate (K_2CO_3) (3.0 eq.)
- Iodomethane (MeI) (1.2-1.8 eq.)
- Acetone or Dimethylformamide (DMF)
- Ethyl acetate
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate/cyclohexane or dichloromethane for elution

Procedure:

- **Reaction Setup:** To a solution of 4-Bromo-1H-indazole (1 eq.) in acetone (15-30 mL), add potassium carbonate (3 eq.). Stir the resulting suspension at room temperature for 30 minutes.^[5]
- **Methylation:** Slowly add iodomethane (1.2-1.8 eq.) to the reaction mixture. Heat the reaction under reflux for 3-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** After the reaction is complete, remove the acetone by evaporation under reduced pressure. Dissolve the remaining residue in ethyl acetate (30 mL).
- **Extraction:** Wash the organic phase with saturated brine (3 x 15 mL) to remove residual DMF and salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure to obtain the crude product.[5]

- Purification: Purify the crude product by silica gel column chromatography. Elute with a mixture of ethyl acetate and cyclohexane (e.g., 1:2 ratio) or dichloromethane to separate the desired **4-bromo-1-methyl-1H-indazole** from the 4-bromo-2-methyl-2H-indazole isomer.[5]

Causality and Insights:

- Choice of Base: Potassium carbonate is a mild base, which is sufficient to deprotonate the indazole N-H. Its heterogeneity in acetone can sometimes lead to longer reaction times but often improves the N1/N2 selectivity compared to stronger, more soluble bases like sodium hydride.
- Solvent System: Acetone is a good choice due to its appropriate boiling point for reflux and ease of removal. DMF can also be used and may lead to faster reaction times due to its higher polarity and boiling point, but its removal during workup is more challenging.
- Purification: The two isomers, **4-bromo-1-methyl-1H-indazole** and 4-bromo-2-methyl-2H-indazole, have different polarities and can be effectively separated by silica gel chromatography.[5] The 1-methyl isomer is typically less polar than the 2-methyl isomer.

Spectroscopic Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment of hydrogen atoms in the molecule. The spectrum of **4-Bromo-1-methyl-1H-indazole** is distinct from its 2-methyl isomer.

Representative ¹H NMR Data:

- Solvent: DMSO-d₆
- Frequency: 400 MHz

- Chemical Shifts (δ):
 - δ 7.98 (d, J = 0.9 Hz, 1H)
 - δ 7.67-7.65 (m, 1H)
 - δ 7.35-7.27 (m, 2H)
 - δ 4.04 (s, 3H)[5]

Interpretation:

- The singlet at 4.04 ppm corresponds to the three protons of the methyl group attached to the N1 position.
- The distinct aromatic signals between 7.27 and 7.98 ppm correspond to the protons on the bicyclic ring system. The specific splitting patterns and coupling constants (J values) are characteristic of the substitution pattern.

Applications in Research and Development

4-Bromo-1-methyl-1H-indazole is not an end product but a valuable starting material for the synthesis of more complex molecules.

Pharmaceutical Development

This compound is a key intermediate in the synthesis of a variety of pharmaceuticals.[8] The indazole scaffold is present in numerous kinase inhibitors used in oncology. The bromo-substituent at the 4-position is particularly useful for introducing further diversity through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the construction of complex molecular architectures targeting specific enzymes and receptors. [8]

Biochemical Research

In biochemical research, derivatives of **4-Bromo-1-methyl-1H-indazole** are used as probes to investigate the mechanisms of action of enzymes and receptors.[8] By systematically modifying

the structure, researchers can perform structure-activity relationship (SAR) studies to understand the key molecular interactions responsible for a compound's biological activity.

Material Science

The unique electronic properties of the indazole ring system make its derivatives interesting candidates for applications in material science. They have been explored for their potential use in creating advanced materials like organic semiconductors.^[8]

Safety and Handling

Proper handling of all chemical reagents is crucial for laboratory safety.

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.^[4]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.^[4]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.^[4]

Always consult the full Safety Data Sheet (SDS) before handling this compound.

Conclusion

4-Bromo-1-methyl-1H-indazole is a cornerstone intermediate for scientific innovation in both life sciences and material sciences. Its well-defined physicochemical properties, coupled with a robust and reproducible synthetic protocol, make it an invaluable tool for researchers. This

guide has provided a comprehensive, technically grounded overview, from its fundamental characteristics to its practical synthesis and application, to empower scientists in their research endeavors. The key to leveraging this molecule's full potential lies in understanding the causal relationships between its structure, the chosen experimental conditions, and the desired outcome.

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